
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide is an organic compound that features a bromophenoxy group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromophenol.
Ether Formation: 4-bromophenol is reacted with (2S)-3-methyl-2-butanol in the presence of a base such as potassium carbonate to form (2S)-2-(4-bromophenoxy)-3-methylbutanol.
Amidation: The resulting (2S)-2-(4-bromophenoxy)-3-methylbutanol is then subjected to amidation using hydroxylamine hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the hydroxylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-(4-chlorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-fluorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-methylphenoxy)-N-hydroxy-3-methylbutanamide
Comparison:
- Uniqueness: The presence of the bromine atom in (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine or fluorine, making the brominated compound more versatile in synthetic applications.
- Biological Activity: The brominated compound may exhibit different biological activities compared to its chlorinated or fluorinated analogs due to differences in size and electronegativity.
Eigenschaften
Molekularformel |
C11H14BrNO3 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)10(11(14)13-15)16-9-5-3-8(12)4-6-9/h3-7,10,15H,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
NCHNSUAJRVSHML-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NO)OC1=CC=C(C=C1)Br |
Kanonische SMILES |
CC(C)C(C(=O)NO)OC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


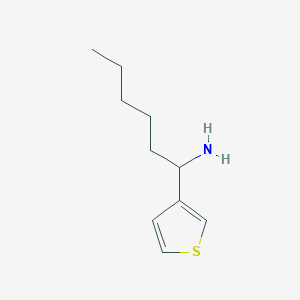
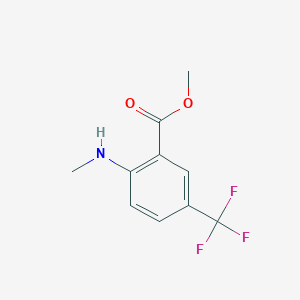
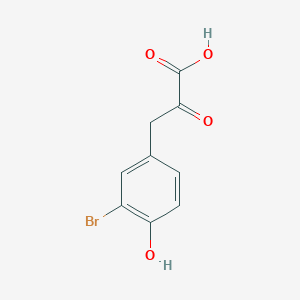
![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)

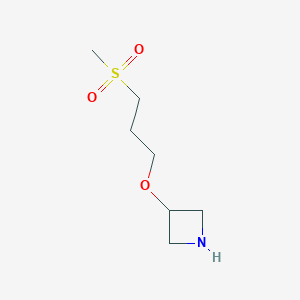
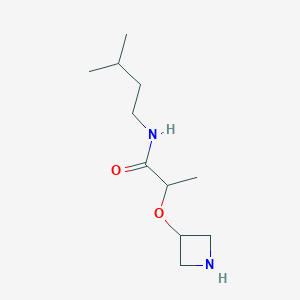
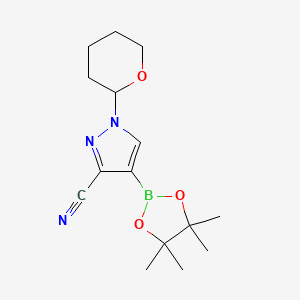
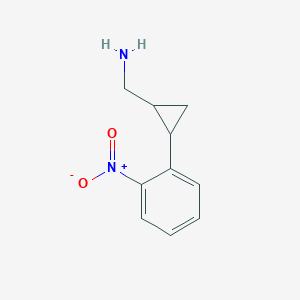
![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)



![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
